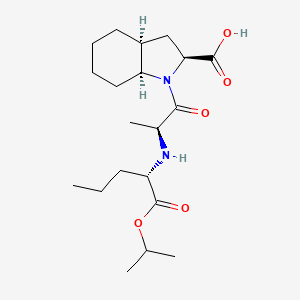

Perindoprilat Isopropyl Ester

Description

Properties

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-oxo-1-propan-2-yloxypentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O5/c1-5-8-15(20(26)27-12(2)3)21-13(4)18(23)22-16-10-7-6-9-14(16)11-17(22)19(24)25/h12-17,21H,5-11H2,1-4H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIYXTQJLBUCRQ-WOYTXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)C)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC(C)C)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356837-89-2 | |

| Record name | Perindoprilat isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356837892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERINDOPRILAT ISOPROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716M4EVF1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perindoprilat Isopropyl Ester synthesis and discovery

An In-Depth Technical Guide to the Synthesis and Discovery of Perindoprilat and its Isopropyl Ester Derivative

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. We delve into the historical context of Perindopril's discovery, its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS), and detailed, field-proven protocols for its synthesis. Furthermore, this guide explores the rationale and methodologies for synthesizing Perindoprilat Isopropyl Ester, a research compound designed for sustained ACE inhibition studies. The protocols provided herein are validated and supported by authoritative references, ensuring scientific integrity and reproducibility for laboratory applications.

Introduction: The Genesis of a Leading ACE Inhibitor

Perindopril, a cornerstone in the management of hypertension and heart failure, emerged from the dedicated research efforts of SERVIER PHARMA LLC.[1] Patented in 1980 and receiving its first medical approval in 1988, Perindopril established itself as a leading therapeutic agent in cardiovascular medicine.[1][2] It is a member of the angiotensin-converting enzyme (ACE) inhibitor class, a group of drugs that have revolutionized cardiovascular therapy.[3][4]

Perindopril itself is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form, Perindoprilat .[5][6][7][8] This biotransformation, primarily occurring in the liver via hydrolysis of an ethyl ester group, is crucial for its therapeutic efficacy.[5][6][7] Perindoprilat, a potent diacid, is the molecule responsible for inhibiting ACE.[5][9][10] For research and in vitro studies, direct synthesis of Perindoprilat or its derivatives is often necessary. This guide details the synthesis of Perindoprilat from its common salt form, Perindopril Erbumine, and the subsequent esterification to this compound, a derivative designed for gradual hydrolysis to ensure sustained ACE inhibition in experimental settings.[11]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The antihypertensive effects of Perindoprilat are exerted through its potent and competitive inhibition of the angiotensin-converting enzyme (ACE).[5][11] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[5][12]

The process begins when the enzyme renin cleaves angiotensinogen to form the inactive decapeptide, angiotensin I.[12] ACE then converts angiotensin I into angiotensin II, a powerful vasoconstrictor that elevates blood pressure.[5][12] Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further increasing blood volume and pressure.[12]

Perindoprilat's inhibition of ACE disrupts this cascade by preventing the formation of angiotensin II.[5][11][12] The key therapeutic outcomes of this inhibition are:

-

Vasodilation: Reduced levels of angiotensin II lead to the relaxation of blood vessels, decreasing peripheral resistance and lowering blood pressure.[5][12]

-

Decreased Aldosterone Secretion: The reduction in angiotensin II leads to lower aldosterone levels, promoting the excretion of sodium and water, which reduces blood volume.[5][12]

-

Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[12][13][14][15] By inhibiting ACE, Perindoprilat increases bradykinin levels, further contributing to its blood pressure-lowering effects.[12]

Sources

- 1. Unleashing the Power of Perindopril Erbumine: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 2. Perindopril - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacology of perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20040248814A1 - Process for the preparation of perindopril, its analgous compounds and salts therof using 2,5 dioxo-oxazolidine intermediate compounds - Google Patents [patents.google.com]

- 7. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 8. Perindopril. A review of its pharmacokinetics and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 13. Angiotensin-converting enzyme inhibition by perindopril in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and in vitro/in vivo evaluation of immediate release perindopril tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical and Physical Properties of Perindoprilat Isopropyl Ester

Introduction

Perindoprilat Isopropyl Ester is a significant molecule in the field of pharmaceutical sciences, primarily recognized as a key impurity and a derivative of Perindoprilat. Perindoprilat is the active metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Perindopril[1][2]. ACE inhibitors are a class of medications crucial for managing hypertension and heart failure by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II[1][2].

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. The compound's main utility is not for therapeutic purposes but as a critical reference standard in the analytical development and quality control of Perindopril formulations[3]. It also serves as a valuable tool for researchers investigating the mechanisms of ACE inhibitors and their metabolic pathways[3]. This document is structured to provide researchers, scientists, and drug development professionals with detailed, actionable information, grounded in established scientific principles and analytical methodologies.

Section 1: Chemical Identity and Structure

The precise identification and structural elucidation of a compound are fundamental to all subsequent research and development activities. This compound is structurally distinct from its parent compounds, Perindopril and Perindoprilat, primarily by the presence of an isopropyl ester group.

Key Identifiers

A summary of the essential chemical identifiers for this compound is presented in the table below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-oxo-1-propan-2-yloxypentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | [3][4] |

| Synonyms | Perindopril EP Impurity E, Perindopril tert-butylamine specified impurity E [EP] | [4][5] |

| CAS Number | 1356837-89-2 | [4][5] |

| Molecular Formula | C₂₀H₃₄N₂O₅ | [4][5] |

| Molecular Weight | 382.49 g/mol | [5] |

Chemical Structure

This compound is a dipeptide-like molecule containing a bicyclic octahydroindole moiety. The key structural features include:

-

An octahydroindole-2-carboxylic acid core, providing the rigid bicyclic structure.

-

An L-alanine residue linked via an amide bond to the indole nitrogen.

-

An L-norvaline residue, which is esterified with isopropanol, linked to the alanine residue. This isopropyl ester is the defining feature of this derivative.

Sources

An In-Depth Technical Guide to the Structure and Nomenclature of Perindopril

Introduction: This technical guide provides a detailed examination of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. A common query arises regarding "Perindoprilat Isopropyl Ester"; it is critical to clarify that the therapeutically administered and widely documented compound is Perindopril , which is the ethyl ester prodrug. Following oral administration, Perindopril is hydrolyzed in the liver to its biologically active metabolite, Perindoprilat, which is responsible for the therapeutic effect.[1][2] Perindopril is primarily used for the management of hypertension and stable coronary artery disease.[1][3] This document will deconstruct the systematic IUPAC name of Perindopril and detail the multi-faceted analytical approach required for its comprehensive structure elucidation, providing field-proven insights for researchers and drug development professionals.

Part 1: Systematic IUPAC Nomenclature of Perindopril

The structural complexity and stereochemistry of Perindopril are precisely defined by its International Union of Pure and Applied Chemistry (IUPAC) name: (2S,3aS,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxopentan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid .[1][4][5] A systematic breakdown of this nomenclature is essential for understanding the molecule's architecture.

Caption: Chemical structure of Perindopril with key substructures numbered.

Dissection of the IUPAC Name:

-

Parent Heterocycle: octahydro-1H-indole-2-carboxylic acid

-

This defines the core bicyclic structure: an indole ring that has been fully saturated (octahydro) and contains a carboxylic acid group at position 2.

-

-

Stereochemistry of the Indole Ring: (2S,3aS,7aS)

-

Perindopril has five stereocenters, three of which are in the fused ring system. This designation specifies the absolute configuration at carbons 2, 3a, and 7a, which is critical for its biological activity.[6]

-

-

Acyl Substituent at Position 1: -1-[...propanoyl]

-

The nitrogen atom of the indole ring (position 1) is acylated with a substituted propanoyl group. This forms an amide bond.

-

-

Propanoyl Moiety and its Stereochemistry: (2S)-2-{...}propanoyl

-

This refers to an alanine-derived moiety. The propanoyl group has a substituent at its second carbon, and the stereochemistry at this carbon is (S).

-

-

Amino Linkage: -2-{[(...)]amino}

-

The substituent at the second carbon of the propanoyl group is an amino group, which in turn is further substituted.

-

-

N-Substituted Norvaline Ethyl Ester: [(2S)-1-ethoxy-1-oxopentan-2-yl]

-

This final piece describes the group attached to the amino group. It is derived from the amino acid L-norvaline (pentan-2-yl), which is esterified with ethanol (1-ethoxy-1-oxo). The stereocenter at the second carbon of this pentane chain is also in the (S) configuration.

-

Part 2: Structure Elucidation - A Multi-Technique Approach

The definitive confirmation of a complex molecular structure like Perindopril is not achieved by a single method. Instead, it requires the synergistic application of multiple analytical techniques, where each provides a unique piece of the structural puzzle. The workflow relies on cross-validation between spectroscopic data, crystallographic analysis, and logical synthetic pathways.

Caption: Workflow for the structure elucidation of Perindopril.

Mass Spectrometry (MS)

The first step in structure elucidation is to confirm the molecular formula and weight. High-resolution mass spectrometry provides an exact mass, which is used to deduce the elemental composition.

-

Molecular Formula: C₁₉H₃₂N₂O₅

-

Molar Mass: 368.474 g·mol⁻¹[4]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve Perindopril standard in a suitable solvent (e.g., methanol/water mixture).

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate the analyte from any impurities.

-

Ionization: Utilize a positive mode Electrospray Ionization (ESI) source, which gently protonates the molecule.

-

MS1 Scan: Scan for the protonated parent molecule [M+H]⁺.

-

MS2 Fragmentation: Select the parent ion (m/z 369) in the first quadrupole, fragment it using Collision-Induced Dissociation (CID), and scan for product ions in the second mass analyzer.

Data Interpretation: In tandem MS (MS/MS) experiments, the protonated molecule [M+H]⁺ at m/z 369.1 is isolated and fragmented. A characteristic and highly abundant product ion is observed at m/z 172.0 .[7][8] This fragmentation pattern is a crucial piece of structural evidence. The loss of a neutral fragment of 197.1 Da corresponds to the cleavage of the amide bond, with the m/z 172 fragment representing the protonated N-alanyl-octahydroindole-carboxylic acid moiety. This validates the connectivity between these two core parts of the molecule.

| Ion | m/z (Observed) | Identity |

| Parent Ion [M+H]⁺ | 369.1 | Protonated Perindopril |

| Major Fragment Ion | 172.0 | Key structural fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum for Perindopril must be consistent with its proposed structure containing carboxylic acid, ester, and amide groups.

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Mix a small amount of dry Perindopril powder with potassium bromide (KBr).

-

Pellet Formation: Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Data Interpretation: The IR spectrum of Perindopril shows characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| ~3300 (broad) | O-H Stretch | Carboxylic Acid |

| 2850-2960 | C-H Stretch | Aliphatic chains |

| ~1744 | C=O Stretch | Ethyl Ester & Carboxylic Acid |

| ~1644 | C=O Stretch (Amide I) | Secondary Amide |

References for IR data.

The presence of strong carbonyl (C=O) absorptions around 1744 cm⁻¹ and 1644 cm⁻¹ is definitive evidence for the ester/acid and amide functionalities, respectively. The broad O-H stretch confirms the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While published, fully assigned experimental NMR spectra for Perindopril are not widely available in peer-reviewed literature, the principles of its characterization by NMR are clear. NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.

Hypothetical Experimental Protocol: 2D NMR

-

Sample Preparation: Dissolve Perindopril in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C spectra to observe all proton and carbon environments.

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks within the same spin system (e.g., within the octahydroindole ring or the norvaline side chain).

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting the different fragments of the molecule, such as linking the alanine moiety to the indole ring nitrogen.

-

HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon.

-

Anticipated Data Interpretation:

-

¹H NMR: Would show distinct signals for the ethyl group (a triplet and a quartet), multiple complex multiplets in the aliphatic region for the octahydroindole and norvaline protons, and distinct methine (CH) signals for the five stereocenters.

-

¹³C NMR: Would reveal three distinct signals in the carbonyl region (>170 ppm) for the ester, carboxylic acid, and amide carbons. Multiple signals in the aliphatic region would correspond to the various CH, CH₂, and CH₃ groups.

-

2D NMR: HMBC would be the key experiment, showing a correlation from the N-H proton to the amide carbonyl carbon, and from the protons on C9 to the indole nitrogen (N1), definitively proving the core linkages of the structure.

Single Crystal X-Ray Diffraction

X-ray crystallography provides the most unambiguous structural proof. It determines the precise three-dimensional arrangement of atoms in a crystalline solid, thereby confirming not only the atomic connectivity but also the absolute stereochemistry.

A study on the crystal structure of the Perindopril erbumine salt has been published. The results from this analysis provide a definitive, experimentally determined model of the molecule. This crystallographic data confirms the (2S,3aS,7aS) configuration of the octahydroindole ring and the (S) configuration of the other two chiral centers, validating the structure predicted by spectroscopic methods and confirming the assigned IUPAC name.

Part 3: Synthesis as Structural Corroboration

The chemical synthesis of a compound from starting materials of known structure serves as powerful corroborating evidence for its final structure. The widely used synthesis for Perindopril involves a peptide-coupling reaction.

Synthetic Overview: The process generally involves the condensation of two key intermediates:

-

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester

-

N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine

These two molecules are coupled using agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).[2] The resulting intermediate is then deprotected via catalytic hydrogenation to remove the benzyl group, yielding Perindopril.[2] The success of this synthesis, using starting materials with defined stereochemistry, strongly supports the final assigned structure and stereochemistry of Perindopril.

Conclusion

The identity of Perindopril is unequivocally established through a combination of systematic nomenclature and a suite of analytical techniques. Its IUPAC name precisely describes its complex stereochemical and functional features. The structure is elucidated and rigorously confirmed through the collective evidence provided by mass spectrometry (confirming molecular weight and fragmentation), IR spectroscopy (identifying functional groups), NMR spectroscopy (mapping the molecular framework), and single-crystal X-ray diffraction (defining the absolute 3D structure). This self-validating system of analytical cross-confirmation, supported by logical chemical synthesis, provides the authoritative grounding required for drug development and regulatory science.

References

-

Wikipedia. Perindopril. [Link]

-

Abdel-Ghany, M. F., Abdel-Aziz, O., & Fathy, M. E. (2017). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. PubMed. [Link]

-

Suzie, V., & Millot, F. (1989). Gas chromatography-mass spectrometry of perindopril and its active free metabolite, an angiotensin convertase inhibitor: choice of derivatives and ionization modes. PubMed. [Link]

-

Medicine.com. (2020). Perindopril: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

-

Zhu, Y., Li, H., & Zhong, G. (2018). A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. PubMed. [Link]

-

Nirogi, R., Kandikere, V., & Shukla, M. (2006). High-throughput quantification of perindopril in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study. PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 107807, Perindopril. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 441313, Perindopril Erbumine. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. perindopril. [Link]

- Google Patents. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts.

-

European Patent Office. Process for the preparation of perindopril and salts thereof - Patent 1864973. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72022, Perindoprilat. [Link]

-

ResearchGate. High-throughput quantification of perindopril in human plasma by liquid chromatography/tandem mass spectrometry: Application to a bioequivalence study | Request PDF. [Link]

-

Vincent, M., & Remond, G. (1990). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). PubMed. [Link]

- Google Patents. US4914214A - Process for the industrial synthesis of perindopril.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0060623). [Link]

-

Todd, P. A., & Fitton, A. (1991). Perindopril. A Review of Its Pharmacological Properties and Therapeutic Use in Cardiovascular Disorders. PubMed. [Link]

-

IDEAS/RePEc. Quantitative Determination of Perindopril Tablets Available in the Malaysian Outlets by UV Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR), Evaluation for Structural Characterization and Disintegration Analysis. [Link]

-

Louis, W. J., & Conway, E. L. (1990). Clinical pharmacology of perindopril. PubMed. [Link]

-

Khan, N. H. (2023). Quantitative Determination of Perindopril Tablets Available in the Malaysian Outlets by UV Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR), Evaluation for Structural Characterization and Disintegration Analysis. Biomedical Journal of Scientific & Technical Research. [Link]

-

ResearchGate. (2015). FTIR Drug-Polymer Interactions Studies of Perindopril Erbumine. [Link]

-

Raczynska, E. D., & Kaminska, E. (2009). Crystal and molecular structure of perindopril erbumine salt. ResearchGate. [Link]

-

ResearchGate. Figure No. 1 Ir Spectra of Perindopril Erbumine Melting Point... [Link]

-

ResearchGate. FTIR spectra for Drug-Interaction study, A= Perindopril Erbumine, B =... [Link]

-

medikamio. Perindopril - dosage, effect, side effects. [Link]

- Google Patents.

-

precisionFDA. PERINDOPRIL. [Link]

Sources

- 1. Perindopril: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

Mechanism of action of Perindoprilat Isopropyl Ester as an ACE inhibitor

The mechanism of action of perindoprilat is a multi-faceted process rooted in its potent and sustained inhibition of the Angiotensin-Converting Enzyme. Its journey as a prodrug, perindopril, allows for efficient delivery and controlled activation. At the molecular level, its high-affinity, competitive binding to ACE disrupts the RAAS, leading to a reduction in the vasoconstrictor angiotensin II. Uniquely, this action is complemented by the potentiation of the vasodilator bradykinin, a hallmark that contributes to its profound effects on vascular health. The high tissue penetration and persistent inhibition of local ACE systems further explain its long-term benefits in reducing cardiovascular remodeling and improving endothelial function. This comprehensive mechanism makes perindoprilat a cornerstone therapeutic agent in the management of hypertension and cardiovascular disease. [22]

References

-

Todd PA, Fitton A. Perindopril. A review of its pharmacological properties and therapeutic use in cardiovascular disorders. Drugs. 1991;42(1):90-114. Link

-

PubChem. Perindoprilat. National Center for Biotechnology Information. Link

-

Ferrari R. Specific Properties and Effect of Perindopril in Controlling the Renin–Angiotensin System. American Journal of Hypertension. 2005;18(S5):142S-154S. Link

-

Wikipedia. Perindopril. Link

-

Dr. Oracle. What is the role of perindopril (Angiotensin-Converting Enzyme (ACE) inhibitor) in managing hypertension and chronic heart failure?. Link

-

Dr. Oracle. What is the effect of Perindopril (Angiotensin-Converting Enzyme Inhibitor)?. Link

-

PubChem. Perindopril. National Center for Biotechnology Information. Link

-

Patsnap Synapse. What is the mechanism of Perindopril Erbumine?. Link

-

Bussien JP, Munafo A, Waeber B, et al. Specific and high affinity binding of perindoprilat, but not of perindopril to blood ACE. J Pharmacol Exp Ther. 1990;253(2):646-50. Link

-

Louis WJ, Conway EL, Krum H, et al. Pharmacokinetics of perindopril and its metabolites in healthy volunteers. J Cardiovasc Pharmacol. 1992;20(4):513-9. Link

-

Ceconi C, Francolini G, Olivares A, et al. Angiotensin-converting enzyme inhibition by perindopril in the treatment of cardiovascular disease. Expert Rev Cardiovasc Ther. 2007;5(4):597-606. Link

-

Zhang X, Lerman LO, Romero JC. The role of bradykinin in the antifibrotic actions of perindoprilat on human mesangial cells. Kidney Int. 2004;65(4):1288-97. Link

-

DiNicolantonio JJ, Lavie CJ, O'Keefe JH. Not all angiotensin-converting enzyme inhibitors are equal: focus on ramipril and perindopril. Postgrad Med. 2013;125(4):154-68. Link

-

Human Metabolome Database. Perindopril. Link

-

Ferrari R. Specific Properties and Effect of Perindopril in Controlling the Renin–Angiotensin System. American Journal of Hypertension. 2005. Link

-

Lancellotti P, Ancion A, D'Orio V. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril. Am J Cardiovasc Drugs. 2019;19(5):463-476. Link

-

Lancellotti P, Ancion A, D'Orio V. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril. Am J Cardiovasc Drugs. 2019. Link

-

Ferrari R. Specific properties and effect of perindopril in controlling the renin-angiotensin system. Am J Hypertens. 2005;18(9 Pt 2):142S-154S. Link

-

Ferrari R, Fox K. Perindopril in the treatment of cardiovascular disease. Arch Cardiovasc Dis. 2016;109(12):689-703. Link

-

Dr. Oracle. What are the pros and cons of perindopril (Angiotensin-Converting Enzyme (ACE) inhibitor) vs. lisinopril (ACE inhibitor) in treating hypertension?. Link

-

Linz W, Wiemer G, Gohlke P, et al. Effect of low-dose treatment with perindopril on cardiac function in stroke-prone spontaneously hypertensive rats: role of bradykinin. J Hypertens Suppl. 1993;11(5):S42-3. Link

-

BenchChem. Application Notes and Protocols for In Vitro Cell-Based Assays for Perindoprilat ACE Inhibition. Link

-

Studylib. ACE Inhibitors: Ramipril vs. Perindopril in Cardiovascular Disease. Link

-

Haria M, Plosker GL, Markham A. Perindopril: an updated review of its use in hypertension. Drugs. 2000;59(5):1091-119. Link

-

Lees KR, Reid JL. Single-dose and steady-state pharmacokinetics and pharmacodynamics of perindopril in hypertensive subjects. J Hypertens. 1992;10(9):915-21. Link

-

Funck-Brentano C, Surenaud JP, Verpooten GA, et al. The pharmacokinetics of perindoprilat in normal volunteers and patients: influence of age and disease state. Br J Clin Pharmacol. 1994;37(2):127-34. Link

-

Begg EJ, Robson RA, Bailey RR, et al. The pharmacokinetics and pharmacodynamics of perindopril in patients with hepatic cirrhosis. Br J Clin Pharmacol. 1989;28(1):25-30. Link

-

MacFadyen RJ, Meredith PA. Perindopril versus angiotensin II receptor blockade in hypertension and coronary artery disease: implications of clinical trials. Am J Cardiovasc Drugs. 2006;6(2):81-93. Link

-

Mee TJ, Moser PC, Smith CCT. Perindopril, an angiotensin converting enzyme inhibitor, in pulmonary hypertensive rats. Br J Pharmacol. 1993;108(2):496-501. Link

-

Belz GG, Gork R, Höffkes H, et al. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients. Br J Clin Pharmacol. 1997;44(3):249-257. Link

-

Lancellotti P, Ancion A, D'Orio V. [Bradykinin and cardiovascular protection. Role of perindopril, an inhibitor of angiotensin conversion enzyme]. Rev Med Liege. 2019;74(5-6):329-335. Link

-

DiNicolantonio JJ, Hu T. Perindopril vs Enalapril in Patients with Systolic Heart Failure: Systematic Review and Metaanalysis. Am J Ther. 2016;23(4):e1011-5. Link

-

BenchChem. Application Notes and Protocols for the Pharmacokinetic Study of Perindopril Using Perindoprilat-d4. Link

-

Jackson B, Cubela R, Johnston CI. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement. J Pharmacol Exp Ther. 1988;245(3):944-9. Link

-

Johnston CI, Jackson B, Cubela R, et al. Effects of Perindopril on Angiotensin Converting Enzyme in Tissues of the Rat. Am J Hypertens. 1988;1(3_pt_2):325S-327S. Link

-

Johnston CI, Fabris B, Yamada H, et al. Acute and Chronic Effects of Perindopril on Tissue Angiotensin Converting Enzyme Activity. J Cardiovasc Pharmacol. 1989;14 Suppl 4:S6-10. Link

-

Hussein Al Ali SH, Al-Qubaisi M, Hussein MZ, et al. Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril. Int J Nanomedicine. 2012;7:2129-41. Link

-

Hussein Al Ali SH, Al-Qubaisi M, Hussein MZ, et al. Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril erbumine-layered double hydroxide nanocomposite. Int J Nanomedicine. 2012. Link

-

MacMahon S, Macdonald G. Perindopril. A review of its pharmacokinetics and clinical pharmacology. Clin Pharmacokinet. 1991;20(4):273-86. Link

-

ResearchGate. Single-Dose and Steady-State Pharmacokinetics and Pharmacodynamics of Perindopril in Hypertensive Subjects. Link

-

Michel JB, Lattion AL, Corvol P. High affinity binding sites for Perindopril a new inhibitor of angiotensin-I-converting enzyme (ACE) in the rabbit kidney: possible evidence for localization of ACE in endothelial structures and in glomerular mesangium. J Cardiovasc Pharmacol. 1989;14(3):479-88. Link

-

Sakaguchi K, Jackson B, Johnston CI. Effects of Perindopril on Tissue Angiotensin-Converting Enzyme Activity Demonstrated by Quantitative in Vitro Autoradiography. J Cardiovasc Pharmacol. 1988;12(6):710-7. Link

-

Vincent M, Remond G, Portevin B, et al. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Des Deliv. 1989;5(1):1-14. Link

Sources

- 1. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Perindopril (HMDB0014928) [hmdb.ca]

- 3. Perindopril - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Specific and high affinity binding of perindoprilat, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of perindopril and its metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. academic.oup.com [academic.oup.com]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. Specific properties and effect of perindopril in controlling the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of perindopril on tissue angiotensin-converting enzyme activity demonstrated by quantitative in vitro autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Perindopril: an updated review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Effect of low-dose treatment with perindopril on cardiac function in stroke-prone spontaneously hypertensive rats: role of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High affinity binding sites for Perindopril a new inhibitor of angiotensin-I-converting enzyme (ACE) in the rabbit kidney: possible evidence for localization of ACE in endothelial structures and in glomerular mesangium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Situating Perindoprilat Isopropyl Ester in Drug Discovery

An In-Depth Technical Guide to Early-Stage Research on Perindoprilat Isopropyl Ester

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals embarking on the early-stage investigation of this compound. We will move beyond simple procedural lists to explore the underlying scientific rationale, offering field-proven insights into its synthesis, characterization, and preliminary evaluation. The methodologies described are designed as self-validating systems to ensure scientific rigor and reproducibility.

Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure.[1][2] It functions as a prodrug, specifically an ethyl ester, which is hydrolyzed in the liver to its pharmacologically active diacid metabolite, perindoprilat.[3][4][5] Perindoprilat itself is a potent, competitive inhibitor of ACE, the enzyme that converts angiotensin I to the powerful vasoconstrictor angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS).[3][6]

This compound is a chemically modified analog of the active metabolite, perindoprilat.[6] In early-stage research, it holds significance in two primary domains:

-

As a Novel Prodrug Candidate: Investigating different ester modifications of a known active metabolite is a classic drug discovery strategy.[7][8] The isopropyl ester represents an alternative to the ethyl ester (perindopril), potentially offering a modified pharmacokinetic profile, such as altered rates of hydrolysis and bioavailability.[6]

-

As an Analytical Reference Standard: this compound is a known impurity (Impurity E) that can form during the synthesis of perindopril.[9][10] Therefore, a well-characterized standard is essential for developing and validating analytical methods to ensure the purity and quality of the final perindopril drug product.[6]

This guide will focus on the foundational research required to synthesize, purify, and characterize this compound, laying the groundwork for its evaluation as either a prodrug or a certified reference material.

The Prodrug Rationale: Why an Isopropyl Ester?

The core principle of a prodrug strategy is to chemically modify an active pharmaceutical ingredient (API) to overcome specific limitations, most commonly poor oral absorption.[7][11] Perindoprilat, with its two carboxylic acid groups, is highly polar and would be poorly absorbed from the gastrointestinal tract.[12] Esterification masks one of these polar groups, increasing lipophilicity and facilitating absorption.[7]

The choice of an isopropyl ester over the existing ethyl ester (perindopril) is a deliberate experimental question. The size and electronic properties of the ester group can influence several key parameters:

-

Rate of Hydrolysis: The steric bulk of the isopropyl group may affect the rate at which esterase enzymes in the liver and plasma cleave the ester to release the active perindoprilat. This could lead to a more gradual release and sustained ACE inhibition.[6]

-

First-Pass Metabolism: The nature of the ester can influence its stability and susceptibility to first-pass metabolism, potentially altering the overall bioavailability of the active metabolite.[6]

-

Physicochemical Properties: The isopropyl moiety will confer different solubility and crystallinity properties compared to the ethyl group, which can impact formulation development.

The logical relationship for evaluating this prodrug strategy is outlined below.

Caption: Logical workflow for investigating this compound as a prodrug.

Synthesis and Purification Protocols

The synthesis of this compound involves the esterification of perindoprilat. Below are two common laboratory-scale methods. The choice between them depends on the available starting materials, scale, and desired purity profile.

Protocol 3.1: Direct Esterification via Carbodiimide Coupling

This method is precise and often used in peptide chemistry. It involves activating the carboxylic acid of perindoprilat to facilitate the reaction with isopropyl alcohol.[6][13]

Step-by-Step Methodology:

-

Dissolution: Dissolve Perindoprilat (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0-5°C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents) followed by the slow, portion-wise addition of Dicyclohexylcarbodiimide (DCC, 1.2 equivalents).[6] Stir the mixture at this temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Esterification: Add Isopropyl alcohol (3 equivalents) to the reaction mixture.[6]

-

Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase could be a mixture of ethyl acetate and methanol. The product spot should be less polar (higher Rf) than the starting perindoprilat spot.

-

Workup:

-

Cool the mixture and filter off the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel. Quench the reaction by washing with a mild aqueous acid (e.g., 1M HCl to pH 4-5) to remove any unreacted coupling agents.[6]

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Protocol 3.2: Purification by Crystallization

Purification is critical to remove by-products and unreacted reagents. The choice of solvent system is key to obtaining high-purity crystals.

Step-by-Step Methodology:

-

Solvent Selection: Based on literature for related compounds, a mixture of a ketone, an alcohol, and a nitrile can be effective.[6] A good starting point is a 1:1:1 mixture of Acetone:Isopropyl Alcohol:Acetonitrile.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the heated solvent mixture (e.g., heated to 65-70°C) to achieve a clear solution.[5]

-

Crystallization: Slowly cool the solution to room temperature over several hours to allow for the formation of well-defined crystals.[5]

-

Isolation: Further cool the mixture to 5-10°C in an ice bath to maximize crystal precipitation.[5] Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Physicochemical and Analytical Characterization

Once synthesized and purified, the compound's identity, purity, and structure must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is required.[14][15]

Table 1: Key Analytical Techniques for Characterization

| Technique | Purpose | Typical Parameters & Expected Results |

| RP-HPLC | Purity assessment and quantification | Column: C18 (e.g., 250 x 4.6 mm) Mobile Phase: Gradient of Acetonitrile and Phosphate Buffer (pH ~3.0) Detection: UV at 215 nm[13] Result: A single major peak with purity >95%. |

| LC-MS/MS | Molecular weight confirmation and quantification in biological matrices | Ionization: Positive Electrospray (ESI+) Result: Observation of the parent ion [M+H]⁺ corresponding to the molecular weight of C₂₀H₃₄N₂O₅ (382.49 g/mol ).[10] |

| ¹H NMR | Structural elucidation | Solvent: CDCl₃ or DMSO-d₆ Result: Signals corresponding to the isopropyl group (a septet and a doublet) and shifts in protons adjacent to the newly formed ester, confirming the structure. |

| FTIR | Functional group identification | Result: Presence of a characteristic ester carbonyl (C=O) stretch (~1730-1750 cm⁻¹), in addition to other functional groups of the molecule. |

Protocol 4.1: Purity Determination by RP-HPLC

This protocol provides a standardized method for assessing the purity of the synthesized this compound.

Caption: Experimental workflow for HPLC purity analysis.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.02 M Sodium Dihydrogen Phosphate) and adjust the pH to 3.0 with phosphoric acid.[13] Filter through a 0.45 µm membrane filter. Prepare Mobile Phase A (buffer) and Mobile Phase B (acetonitrile).

-

Standard/Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent like methanol to a known concentration (e.g., 100 µg/mL).[12][13]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.0 mL/min.[13]

-

Detection Wavelength: 215 nm.[13]

-

Injection Volume: 20 µL.

-

Gradient Program: Establish a gradient elution program (e.g., starting with 60:40 Buffer:Acetonitrile and increasing the acetonitrile percentage over time) to ensure separation from any potential impurities.

-

-

Analysis: Equilibrate the column with the initial mobile phase composition. Inject the sample and record the chromatogram.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Preliminary In Vitro Evaluation

Before advancing to more complex studies, it is essential to confirm that the synthesized compound retains the expected biological activity and to understand its stability in a biological environment.

Protocol 5.1: In Vitro ACE Inhibition Assay

This assay confirms that the isopropyl ester can be hydrolyzed to the active perindoprilat, which then inhibits ACE. This requires a pre-incubation step with an esterase source (e.g., liver microsomes or plasma).

Step-by-Step Methodology:

-

Hydrolysis Pre-incubation:

-

Incubate this compound at various concentrations in a buffer solution containing a source of esterases (e.g., human plasma or liver S9 fraction).

-

Allow the hydrolysis to proceed for a set time (e.g., 1-2 hours) at 37°C. Include a control with perindoprilat (the active drug) and a negative control without any inhibitor.

-

-

ACE Inhibition Reaction:

-

Prepare a reaction mixture containing ACE enzyme in a suitable buffer.

-

Add the pre-incubated samples (containing the now-hydrolyzed perindoprilat) to the ACE mixture.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding a synthetic ACE substrate (e.g., Hippuryl-Histidyl-Leucine, HHL).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching & Detection: Stop the reaction by adding a strong acid (e.g., HCl). The product of the reaction (Hippuric Acid) can be extracted with a solvent like ethyl acetate and quantified by measuring its absorbance at ~228 nm.

-

Data Analysis: Calculate the percentage of ACE inhibition for each concentration compared to the control without inhibitor. Determine the IC₅₀ value (the concentration required to inhibit 50% of ACE activity). This value should be comparable to that of perindoprilat.

Protocol 5.2: Plasma Stability Assay

This experiment directly measures the rate of conversion of the prodrug to the active drug in a relevant biological matrix.

Step-by-Step Methodology:

-

Incubation: Spike a known concentration of this compound into fresh human plasma at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma.

-

Protein Precipitation: Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (like Perindoprilat-d4).[16]

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound and the appearance of perindoprilat.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine its half-life (t₁/₂) in plasma.

Conclusion and Future Directions

This guide has detailed the foundational steps for the early-stage research of this compound. By following these protocols for synthesis, purification, characterization, and in vitro testing, a researcher can build a robust data package. The causality behind each experimental choice—from the selection of coupling agents in synthesis to the use of an internal standard in bioanalysis—is critical for generating reliable and interpretable results.

Successful completion of these initial studies would validate the compound's identity and preliminary activity. The logical next steps in a drug development program would involve:

-

Comparative Pharmacokinetics: In vivo studies in animal models (e.g., rats or dogs) to directly compare the pharmacokinetic profiles of this compound and Perindopril, measuring the plasma concentrations of both the prodrugs and the active metabolite, perindoprilat.[17][18]

-

Pharmacodynamic Studies: Evaluating the antihypertensive effect in a relevant disease model, such as the Spontaneously Hypertensive Rat (SHR), to correlate pharmacokinetic profiles with the desired therapeutic effect.[19]

-

Impurity Synthesis and Certification: If the primary goal is to use the compound as a reference standard, further work would involve scaling up the synthesis, extensive characterization to establish it as a certified reference material, and its use in validating impurity detection methods for commercial perindopril.

This structured approach ensures that early-stage research is conducted with the scientific integrity and rigor necessary to make informed decisions in the complex process of drug development.

References

- Google Patents. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts.

-

European Patent Office. Process for the preparation of perindopril and salts thereof - Patent 1864973. [Link]

-

WJPR. Analytical methods of perindopril, review. [Link]

- Google Patents.

-

Pharmaffiliates. 1356837-89-2 | Perindopril - Impurity E. [Link]

- Google Patents.

-

Dr.Oracle. What is the difference between perindopril (angiotensin-converting enzyme (ACE) inhibitor) arginine and perindopril erbumine in terms of treatment?. [Link]

-

PubMed. Perindopril: an updated review of its use in hypertension. [Link]

-

PubMed. Clinical pharmacology of perindopril. [Link]

-

Wikipedia. Perindopril. [Link]

-

PubChem - NIH. Perindopril | C19H32N2O5 | CID 107807. [Link]

-

PubMed. The pharmacokinetics of perindoprilat in normal volunteers and patients: influence of age and disease state. [Link]

-

NIH. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients. [Link]

-

PubChem - NIH. Perindoprilat | C17H28N2O5 | CID 72022. [Link]

- Google Patents.

-

PubMed. Perindopril. A review of its pharmacokinetics and clinical pharmacology. [Link]

-

NIH. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. [Link]

-

PubMed. Pharmacokinetics of perindopril and its metabolites in healthy volunteers. [Link]

-

Allmpus. Perindopril EP Impurity E / Perindopril Isopropyl Ester. [Link]

-

NIH. Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril erbumine-layered double hydroxide nanocomposite. [Link]

-

GLP Pharma Standards. Perindopril EP Impurity E | CAS No- 1356837-89-2. [Link]

-

PharmaCompass.com. Perindopril | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

IntechOpen. Quantitative Determination of Perindopril Tablets Available in the Malaysian Outlets by UV Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR), Evaluation for Structural Characterization and Disintegration Analysis. [Link]

-

NIH. Four ecofriendly spectrophotometric methods for the determination of perindopril through derivatization with sulphophtalein dyes: application to tablet analysis. [Link]

-

ResearchGate. Stability data for perindopril and perindoprilat in human plasma under various storage conditions. [Link]

-

Pharmaffiliates. Perindopril-impurities. [Link]

-

ResearchGate. (PDF) ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. [Link]

-

PubMed. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. [Link]

-

PubMed. Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products. [Link]

-

tsijournals.com. Analytical Chemistry: An Indian Journal. [Link]

-

MDPI. Antibacterial Prodrugs to Overcome Bacterial Resistance. [Link]

-

Scirp.org. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

-

NIH. Prodrug Strategies in Ocular Drug Delivery. [Link]

Sources

- 1. Perindopril: an updated review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perindopril - Wikipedia [en.wikipedia.org]

- 3. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. allmpus.com [allmpus.com]

- 11. Antibacterial Prodrugs to Overcome Bacterial Resistance [mdpi.com]

- 12. biomedres.us [biomedres.us]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Analytical methods of perindopril, review [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The pharmacokinetics of perindoprilat in normal volunteers and patients: influence of age and disease state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Perindoprilat Isopropyl Ester (Perindopril Impurity E)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Perindoprilat Isopropyl Ester, a critical process-related impurity of the angiotensin-converting enzyme (ACE) inhibitor, perindopril. Known in the European Pharmacopoeia as Perindopril Impurity E, this compound serves as a crucial reference standard for the quality control and batch release of perindopril drug substances and products. This document delves into the chemical identity, synthesis, and analytical methodologies for the detection and quantification of this impurity, providing a vital resource for professionals in pharmaceutical development and quality assurance.

Introduction: The Significance of this compound as a Pharmaceutical Impurity

Perindopril is a widely prescribed ACE inhibitor for the management of hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in vivo to its pharmacologically active metabolite, perindoprilat.[1] The manufacturing process of perindopril, particularly the tert-butylamine salt (perindopril erbumine), can lead to the formation of several process-related impurities. Among these, this compound, designated as Perindopril Impurity E in the European Pharmacopoeia, is of significant interest.[2]

The presence of impurities in a drug product, even in trace amounts, can potentially impact its safety and efficacy. Therefore, regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish strict limits for these impurities.[2][3] this compound is a specified impurity in the European Pharmacopoeia monograph for perindopril tert-butylamine, with an acceptance criterion of not more than 0.4%.[2] This necessitates the availability of a well-characterized reference standard of Impurity E for accurate analytical testing and routine quality control.

This guide will provide an in-depth exploration of this compound, from its chemical structure and properties to its synthesis and analytical control, with a focus on its role as a pharmaceutical reference standard.

Chemical Profile

-

IUPAC Name: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-[(1-methylethoxy)carbonyl]butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid[4]

-

Synonyms: Perindopril EP Impurity E, Perindopril Isopropyl Analog[5][6]

-

CAS Number: 1356837-89-2[7]

-

Molecular Formula: C₂₀H₃₄N₂O₅[7]

-

Molecular Weight: 382.49 g/mol [7]

| Property | Value | Source |

| Appearance | Off-White Solid | |

| Solubility | Soluble in methanol and DMSO. | |

| Storage | 2-8 °C |

The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Perindoprilat

To understand the context of perindopril and its impurities, it is essential to grasp its mechanism of action. Perindoprilat, the active metabolite of perindopril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

Here is a simplified representation of the RAAS pathway and the inhibitory action of perindoprilat:

By inhibiting ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1] While this compound is structurally similar to the active ethyl ester prodrug, its own biological activity and pharmacokinetic profile have not been extensively studied, as its primary relevance is as a chemical impurity.

Synthesis of this compound (Impurity E)

The formation of this compound is primarily a process-related event during the synthesis of perindopril erbumine. It often arises as a by-product when isopropyl alcohol is used as a solvent or in the crystallization process.[1] Residual isopropyl alcohol can react with perindopril or its intermediates under certain conditions, leading to the formation of the isopropyl ester.

For its use as a reference standard, this compound must be synthesized with high purity. The following are potential synthetic routes:

Direct Esterification of Perindoprilat

A common method for synthesizing esters is the direct esterification of a carboxylic acid with an alcohol under acidic conditions.

Reaction:

Perindoprilat + Isopropyl Alcohol --(H⁺)--> this compound + H₂O

Experimental Protocol:

-

Dissolution: Dissolve perindoprilat in an excess of dry isopropyl alcohol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to achieve the high purity required for a reference standard.

Synthesis via Coupling Agents

Another approach involves the use of coupling agents to facilitate the esterification, which can often be performed under milder conditions.

Reaction:

Perindoprilat + Isopropyl Alcohol --(DCC, HOBt)--> this compound

Experimental Protocol:

-

Activation: Dissolve perindoprilat in an anhydrous aprotic solvent, such as dichloromethane. Add 1-hydroxybenzotriazole (HOBt) and a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

-

Esterification: Add isopropyl alcohol to the reaction mixture and stir at room temperature for several hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Purification: Wash the filtrate with dilute acid, then with a basic solution, and finally with brine. Dry the organic layer and concentrate it. Purify the residue using column chromatography.

Analytical Methodologies for the Control of Impurity E

The accurate quantification of Perindopril Impurity E is critical for ensuring the quality of perindopril drug products. The European Pharmacopoeia outlines a liquid chromatography (LC) method for the analysis of perindopril and its related substances.[2]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically employed for the separation of perindopril and its impurities.

Typical Chromatographic Conditions (based on EP monograph for Perindopril tert-butylamine): [2]

-

Column: Octadecylsilyl silica gel for chromatography (C18).

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer and a solvent like acetonitrile.

-

Detection: UV spectrophotometry at a wavelength of 215 nm.[2]

-

System Suitability: The method must be validated for its specificity, linearity, accuracy, precision, and robustness. A system suitability solution containing perindopril and its specified impurities, including Impurity E, is used to ensure the chromatographic system is performing adequately. The resolution between the peaks of perindopril and Impurity E should be satisfactory.

Relative Retention Time:

According to the European Pharmacopoeia, the relative retention time for Impurity E with reference to perindopril is about 1.4.[2]

Method Validation

The analytical method for the quantification of Impurity E must be validated according to ICH guidelines (Q2(R1)). This includes:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Conclusion

This compound, or Perindopril Impurity E, is a critical parameter in the quality control of perindopril pharmaceutical products. A thorough understanding of its chemical properties, formation pathways, and analytical control is essential for drug development professionals and quality assurance scientists. The availability of a high-purity reference standard of this impurity is paramount for the accurate monitoring and control of its levels within the stringent limits set by regulatory authorities, thereby ensuring the safety and efficacy of perindopril medications. This technical guide serves as a foundational resource for navigating the complexities associated with this important pharmaceutical impurity.

References

- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2014). Perindopril tert-butylamine. In European Pharmacopoeia (Ph. Eur.) 8.0.

- Zaazaa, H. E., & Abbas, S. S. (2014). Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degradation Products.

- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2011). Perindopril tert-butylamine. In European Pharmacopoeia (Ph. Eur.) 7.0.

-

TLC Pharmaceutical Standards. (n.d.). Perindopril L-Arginine. Retrieved from [Link]

-

Semantic Scholar. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. Retrieved from [Link]

- Biomedical Research. (2023). Quantitative Determination of Perindopril Tablets Available in the Malaysian Outlets by UV Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR), Evaluation for Structural Characterization and Disintegration Analysis. Biomedical Research and Therapy, 10(8).

-

SynZeal. (n.d.). Perindopril Impurities. Retrieved from [Link]

- Askar, D., El-Didamony, A., & El-Sherbiny, D. (2023). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. BMC Chemistry, 17(1), 64.

-

ResearchGate. (2023). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. Retrieved from [Link]

- United States Pharmacopeia. (2018). PERINDOPRIL ERBUMINE. USP-NF.

- United States Pharmacopeia. (n.d.). Perindopril Erbumine Tablets. USP-NF.

-

Daicel Pharma Standards. (n.d.). Perindopril Impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Perindopril - Impurity E. Retrieved from [Link]

-

Veeprho. (n.d.). Perindopril Impurities and Related Compound. Retrieved from [Link]

- Angita Pharma Inc. (2020). PRODUCT MONOGRAPH PrAG-PERINDOPRIL Perindopril Erbumine Tablets, USP.

- Sanis Health Inc. (2023). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrPERINDOPRIL ERBUMINE Perindopril Erbumine Tablets, USP.

-

Pharmaffiliates. (n.d.). Perindopril-impurities. Retrieved from [Link]

-

ResearchGate. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. Retrieved from [Link]

Sources

The Prodrug Advantage: A Technical Guide to Perindoprilat Isopropyl Ester and Its Role in RAAS Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Perindoprilat Isopropyl Ester, more commonly known as perindopril, a cornerstone in the management of cardiovascular diseases. We will dissect its function as a prodrug, its potent inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), and the critical experimental methodologies used to characterize its activity. This document is designed to bridge the gap between fundamental pharmacology and practical application in drug discovery and development.

The Renin-Angiotensin-Aldosterone System: A Pivotal Target

The Renin-Angiotensin-Aldosterone System (RAAS) is a complex hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease.

The canonical RAAS pathway begins with the secretion of renin from the kidneys in response to decreased renal blood flow or low sodium levels.[2] Renin cleaves angiotensinogen, a liver-derived protein, to form the inactive decapeptide angiotensin I. Angiotensin-Converting Enzyme (ACE), primarily located in the endothelial cells of the lungs and other tissues, then rapidly converts angiotensin I to the highly active octapeptide, angiotensin II.[1]

Angiotensin II exerts its potent physiological effects through binding to specific receptors, primarily the AT1 receptor. This interaction triggers a cascade of events including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased sympathetic nervous system activity.[1][2] The net effect is an elevation in blood pressure.

Given its central role in blood pressure regulation, ACE presents a prime target for therapeutic intervention. Inhibition of ACE blocks the production of angiotensin II, leading to vasodilation and a reduction in aldosterone levels, thereby lowering blood pressure.

Diagram: The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

Caption: The RAAS cascade and the inhibitory action of perindoprilat on ACE.

This compound: A Prodrug Strategy for Enhanced Bioavailability

Perindopril is an ethyl ester prodrug of its biologically active metabolite, perindoprilat.[3] This chemical modification is a deliberate design strategy to improve the oral bioavailability of the active compound.[3] Following oral administration, perindopril is rapidly absorbed and subsequently hydrolyzed, primarily in the liver, to form perindoprilat, the potent ACE inhibitor.[3][4]

This conversion is essential for its therapeutic effect, as perindopril itself has negligible affinity for the ACE active site.[5] The esterification masks the polar carboxyl groups of perindoprilat, rendering the molecule more lipophilic and facilitating its absorption across the gastrointestinal tract.

Diagram: Bioactivation of Perindopril

Sources

- 1. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific and high affinity binding of perindoprilat, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Stability Investigation of Perindoprilat Isopropyl Ester

This guide provides a comprehensive framework for conducting a preliminary stability investigation of Perindoprilat Isopropyl Ester, a key compound related to the angiotensin-converting enzyme (ACE) inhibitor class of drugs. As a prodrug ester, its chemical integrity prior to administration is paramount to ensuring proper bioavailability and therapeutic efficacy of the active metabolite, perindoprilat.[1][2] This document is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical development sector. We will delve into the rationale behind the experimental design, detail robust analytical methodologies, and provide a blueprint for interpreting the resulting data, all grounded in established regulatory and scientific principles.

Strategic Imperative: Why a Preliminary Stability Investigation?

Before committing to extensive, long-term stability studies as mandated by the International Council for Harmonisation (ICH), a preliminary investigation serves as a critical risk-assessment tool.[3][4] Its primary objectives are:

-

Identification of Degradation Pathways: To understand the chemical liabilities of the molecule by identifying its primary degradation products. For ester-containing prodrugs like this compound, hydrolysis and cyclization are anticipated pathways.[2][5]

-

Development of a Stability-Indicating Method: To develop and validate an analytical method capable of separating the intact Active Pharmaceutical Ingredient (API) from its potential degradation products, a prerequisite for all future stability testing.[6][7]

-

Informing Formulation and Packaging Development: Early knowledge of sensitivities to heat, moisture, light, or pH can guide the selection of excipients and packaging materials to create a stable drug product.[8][9]

Our approach is centered on a series of forced degradation (or stress testing) experiments. The goal is not to completely degrade the compound but to induce a predictable level of degradation (typically 5-20%) to ensure that potential degradants are formed at concentrations sufficient for detection and characterization.[6]

Experimental Design: A Forced Degradation Protocol

The design of this study is guided by the principles outlined in ICH Q1A(R2), which recommends exposing the drug substance to conditions more severe than accelerated testing.[10][11]

Rationale for Stress Conditions

The choice of stressors is mechanistic. We aim to simulate potential environmental exposures and chemical environments the API might encounter from synthesis to administration.

-

Hydrolytic Degradation: Essential for an ester prodrug. It assesses susceptibility to breakdown in the presence of water across a pH range that can mimic physiological conditions and potential formulation environments.

-

Oxidative Degradation: Many organic molecules are susceptible to oxidation. This test reveals the potential for degradation in the presence of atmospheric oxygen or oxidative excipients.

-

Photolytic Degradation: Required by ICH Q1B, this evaluates the impact of light exposure during manufacturing and storage.[3]

-

Thermal Degradation: Assesses the intrinsic stability of the molecule and its sensitivity to heat, which is critical for determining appropriate manufacturing (e.g., drying) and storage temperatures.[2]

Experimental Workflow Diagram

The overall process, from sample preparation to data analysis, follows a logical sequence designed to ensure data integrity.

Caption: Experimental workflow for the forced degradation study.

Detailed Experimental Protocols

The following protocols are starting points and should be optimized to achieve the target 5-20% degradation.

Protocol 1: Hydrolytic Degradation

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

For acid hydrolysis , add an aliquot of the stock solution to an equal volume of 0.1 N HCl.

-

For base hydrolysis , add an aliquot to an equal volume of 0.1 N NaOH.

-

For neutral hydrolysis , add an aliquot to an equal volume of purified water.

-

Incubate the acid solution at an elevated temperature (e.g., 60°C) and the base/neutral solutions at room temperature. Monitor at time points (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it (base for the acid sample, acid for the base sample), and dilute to the target analytical concentration with the mobile phase.

Protocol 2: Oxidative Degradation

-

Prepare a 1 mg/mL solution of the API.

-

Add an aliquot to a solution of 3% hydrogen peroxide.

-

Store protected from light at room temperature.

-

Monitor at specified time points, diluting samples directly to the target concentration for analysis.

Protocol 3: Thermal and Photostability Degradation

-

For thermal stress , place a thin layer of solid API in a vial and store it in a stability chamber at elevated temperature and humidity (e.g., 80°C / 75% RH).[2]

-

For photostability , expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as specified in ICH Q1B.[6] A control sample should be wrapped in aluminum foil.

-

At the end of the exposure period, dissolve/dilute the samples to the target concentration for analysis.

The Analytical Core: A Stability-Indicating Method

The cornerstone of any stability study is the analytical method. A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method, often coupled with Mass Spectrometry (MS), is the industry standard.[12][13]

Methodological Causality

-